molecular formula C24H17N3O7 B3884244 5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3884244
M. Wt: 459.4 g/mol
InChI Key: SJHPMPPOMLPACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and diazinane trione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione typically involves the nitration of vanillin to produce 5-nitrovanillin, which is then used as a starting material. The nitration process can be carried out using concentrated nitric acid in glacial acetic acid, yielding 5-nitrovanillin with a 75% yield . Further reactions involve the condensation of 5-nitrovanillin with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the nitro group can produce amines.

Scientific Research Applications

5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in multiple biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O7/c1-34-20-14-15(13-19(21(20)28)27(32)33)12-18-22(29)25(16-8-4-2-5-9-16)24(31)26(23(18)30)17-10-6-3-7-11-17/h2-14,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHPMPPOMLPACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

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